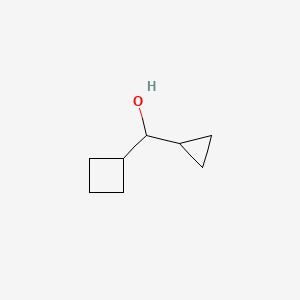
Cyclobutyl(cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(cyclopropyl)methanol is an organic compound that contains a cyclobutyl ring and a cyclopropyl ring attached to a methanol group . It’s a subject of interest in organic chemistry due to its unique structure and potential for various chemical reactions .
Synthesis Analysis
The synthesis of Cyclobutyl(cyclopropyl)methanol can be achieved through several methods. One approach involves the dehydrogenation of cyclopropane carboxaldehyde . Another method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . These methods provide an efficient way to introduce strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis
The molecular structure of Cyclobutyl(cyclopropyl)methanol consists of a cyclobutyl ring and a cyclopropyl ring attached to a methanol group . The molecular formula is C3H5CH2OH . The compound has a molecular weight of 72.11 .Chemical Reactions Analysis
Cyclobutyl(cyclopropyl)methanol can undergo various chemical reactions. One notable reaction is the ring expansion, which can occur in either the 3-membered ring or the 4-membered ring . The major product of this reaction is the expansion of the cyclopropyl group .Physical And Chemical Properties Analysis
Cyclobutyl(cyclopropyl)methanol has a refractive index of n20/D 1.431 and a density of 0.89 g/mL at 25 °C . It has a boiling point of 123-124 °C/738 mmHg .Applications De Recherche Scientifique
N-Alkylation of Functionalized Amines
“Cyclobutyl(cyclopropyl)methanol” can be used in the N-alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system . This process is crucial in modern organic synthesis, especially in the synthesis of bio-active chemicals and pharmaceuticals . The mixed photocatalytic system enables the rapid N-alkylation of pharmaceutically relevant molecules, the selective mono- and di-alkylation of primary amines, and the non-symmetrical dialkylation of primary amines to hetero-substituted tertiary amines .
Ring Expansion Studies
“Cyclobutyl(cyclopropyl)methanol” has been used in studies investigating ring expansion . These studies are important for understanding the behavior of cyclopropyl and cyclobutyl rings and can help predict the major product of reactions involving these rings .
Synthesis of Fused Ring Systems
“Cyclobutyl(cyclopropyl)methanol” can be used in the synthesis of fused ring systems . The cycloisomerization process is suitable for the synthesis of fused 5 –4 and 6 –4 ring systems, as demonstrated by the formation of bicyclo [3.2.0]heptane and bicyclo[4.2.0]octane .
Mécanisme D'action
The mechanism of action of Cyclobutyl(cyclopropyl)methanol involves several steps. First, the OH group is protonated, and then water is removed to form a carbocation . The next step is the expansion of the ring, which can occur in either the 3-membered ring or the 4-membered ring . The final product of the reaction can be obtained by removing an alpha hydrogen .
Orientations Futures
The unique structure of Cyclobutyl(cyclopropyl)methanol makes it a subject of interest for future research. For instance, the ring expansion reaction of Cyclobutyl(cyclopropyl)methanol could be further explored to understand the factors influencing the choice of ring expansion . Additionally, new synthesis methods could be developed to improve the efficiency and yield of Cyclobutyl(cyclopropyl)methanol production .
Propriétés
IUPAC Name |
cyclobutyl(cyclopropyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8(7-4-5-7)6-2-1-3-6/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQYMILESADSGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(cyclopropyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)
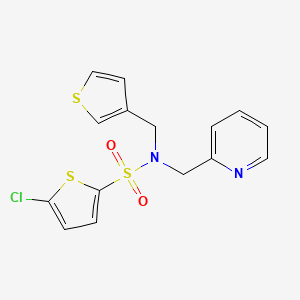
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)
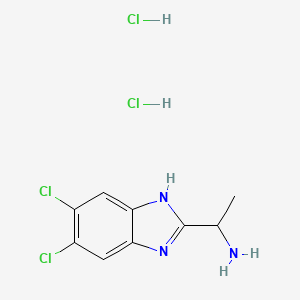
![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)
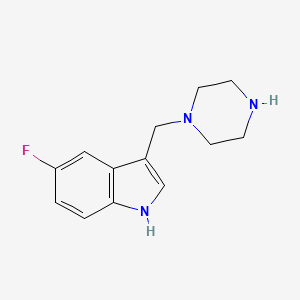
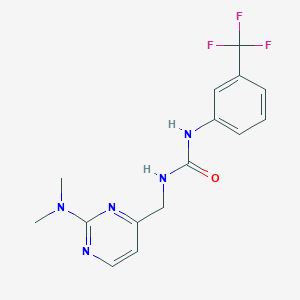
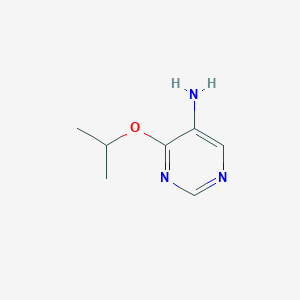
![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)
![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)
![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)

